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Compound of Interest

Compound Name: Milategrast

Cat. No.: B1676591

A comprehensive evaluation of two oral integrin antagonists, Milategrast (E6007) and AJM300
(Carotegrast Methyl), reveals distinct profiles in their development and available clinical data for
the treatment of inflammatory bowel diseases (IBD), specifically ulcerative colitis. While both
compounds target the a4-integrin pathway to modulate inflammatory cell trafficking, their
progression through clinical trials and the wealth of supporting data differ significantly. AJM300
has successfully completed Phase Il trials for moderately active ulcerative colitis and is
approved for use in Japan, whereas the development of Milategrast for ulcerative colitis was
discontinued at Phase I1.[1][2]

This guide provides a detailed comparison of their mechanism of action, available performance
data from clinical and preclinical studies, and the experimental protocols employed in their
evaluation.

Mechanism of Action: Targeting Leukocyte
Adhesion

Both Milategrast and AJM300 are small molecule antagonists of a4-integrin, a key cell surface
receptor involved in the inflammatory cascade characteristic of IBD. By blocking a4-integrin,
these drugs inhibit the adhesion and migration of lymphocytes from the bloodstream into the
inflamed tissues of the gastrointestinal tract.

AJIM300 specifically targets both a41 and a4B7 integrins.[3][4][5] The inhibition of the
interaction between a4{7 integrin on lymphocytes and the MadCAM-1 receptor on endothelial
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cells in the gut is a critical pathway for reducing gut-specific inflammation. Simultaneously,
blocking the o431 integrin's interaction with VCAM-1 can reduce systemic inflammation. The
active metabolite of AJM300, HCA2969, has been shown to be a specific, dual a4p1/a437
integrin antagonist.

Milategrast is also described as an integrin inhibitor, useful as a cell adhesion and infiltration
inhibitor. Preclinical data indicates its ability to inhibit the adhesion of Jurkat cells (a human T-
lymphocyte cell line) to fibronectin, a process mediated by integrins.

Below is a diagram illustrating the targeted signaling pathway.
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Mechanism of Action of a4-Integrin Antagonists
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Caption: Mechanism of a4-Integrin Antagonists

Performance Data
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The available data for AJM300 is substantially more robust, stemming from comprehensive
clinical trials. In contrast, the quantitative data for Milategrast is limited to in vitro studies.

AJM300 (Carotegrast Methyl) Clinical Trial Data

A pivotal Phase Ill, randomized, double-blind, placebo-controlled study evaluated the efficacy
and safety of AJM300 in patients with moderately active ulcerative colitis.

Table 1: Efficacy of AJM300 in Moderately Active Ulcerative Colitis (Phase Ill Study)

Outcome at AJM300 Placebo Odds Ratio |
-value
Week 8 (n=102) (n=101) (95% CI) >
Clinical
45% 21% 3.30 (1.73-6.29) 0.00028
Response

Data sourced from a multicenter, randomized, double-blind, placebo-controlled, phase 3 study.

Table 2: Safety Profile of AJIM300 (Phase Il Study)

Adverse Event AJM300 (n=102) Placebo (n=101)
Any Adverse Event 38% 39%
Nasopharyngitis 10% 11%

Headache Not specified Not specified
Nausea Not specified Not specified

. 1 patient (anal abscess,
Serious Adverse Event 0

unrelated to study drug)

The incidence of adverse events was similar between the AJM300 and placebo groups. Most
adverse events were mild-to-moderate in severity.

Milategrast (E6007) Preclinical Data

The publicly available performance data for Milategrast is from in vitro cell adhesion assays.
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Table 3: In Vitro Efficacy of Milategrast

Assay Cell Line Substrate IC50
Cell Adhesion ] )

Jurkat Human Fibronectin <5 uM
Inhibition

Data from MedchemExpress product information.

Experimental Protocols
AJM300 Phase Ill Clinical Trial (AJM300/CT3 Study)

Obijective: To evaluate the efficacy and safety of AJM300 as an induction therapy for patients
with moderately active ulcerative colitis who had an inadequate response or intolerance to
mesalazine.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study
conducted at 82 hospitals and clinics in Japan. A total of 203 patients were enrolled.

Patient Population: Patients with a Mayo Clinic score of 6—10, an endoscopic subscore of 2 or
more, and a rectal bleeding subscore of 1 or more.

Treatment Regimen: Patients were randomly assigned (1:1) to receive either AJM300 (960 mg)
or a placebo orally, three times daily for 8 weeks.

Primary Endpoint: The proportion of patients with a clinical response at week 8. Clinical
response was defined as a reduction in Mayo Clinic score of 30% or more and 3 or more points
from baseline, with an accompanying decrease in the rectal bleeding subscore of 1 or more
points or an absolute rectal bleeding subscore of 1 or less.

Secondary Endpoints: Included mucosal remission rate and the rate of disappearance of rectal
bleeding.

Below is a workflow diagram for the AJM300 Phase lll clinical trial.
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AJM300 Phase Il Clinical Trial Workflow
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Caption: AJM300 Phase Il Trial Workflow

Milategrast In Vitro Cell Adhesion Assay

Objective: To determine the concentration of Milategrast required to inhibit the adhesion of

Jurkat cells to fibronectin by 50% (IC50).

Methodology:

+ Human fibronectin is coated onto the wells of a microplate.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1676591?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676591?utm_src=pdf-body
https://www.benchchem.com/product/b1676591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Jurkat cells, a human T-lymphocyte cell line that expresses integrins, are pre-incubated with
varying concentrations of Milategrast.

e The treated Jurkat cells are then added to the fibronectin-coated wells and allowed to
adhere.

e Non-adherent cells are washed away.
e The number of adherent cells is quantified, typically using a colorimetric or fluorescent assay.

e The IC50 value is calculated from the dose-response curve.

Conclusion

AJM300 (Carotegrast Methyl) has demonstrated statistically significant efficacy and a favorable
safety profile in a robust Phase Ill clinical trial for the induction of clinical response in patients
with moderately active ulcerative colitis. This has led to its approval for clinical use in Japan.

Milategrast (E6007) has shown in vitro activity as an inhibitor of cell adhesion, a mechanism
relevant to the treatment of IBD. However, its clinical development for ulcerative colitis was
halted in Phase Il for business reasons, and as a result, there is a lack of comprehensive
clinical data to allow for a direct, evidence-based comparison with AJM300's performance in
patients.

For researchers and drug development professionals, AJM300 represents a clinically validated
oral a4-integrin antagonist with a well-documented efficacy and safety profile. Milategrast,
while operating on a similar mechanistic principle, remains a compound of preclinical and early
clinical interest without the extensive data required for a definitive head-to-head comparison in
a clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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